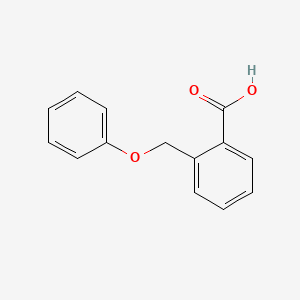

2-(Phenoxymethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(phenoxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-14(16)13-9-5-4-6-11(13)10-17-12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNORODREYVARM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7038781 | |

| Record name | 2-(Phenoxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724-98-1 | |

| Record name | 2-(Phenoxymethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=724-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Phenoxymethyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000724981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(phenoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Phenoxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(phenoxymethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(PHENOXYMETHYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW1F23EG53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of 2-(Phenoxymethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(phenoxymethyl)benzoic acid (CAS No: 724-98-1). The information herein is curated for professionals in research and development, offering a summary of quantitative data, detailed experimental protocols for key property determination, and a logical workflow for its synthesis and characterization.

Core Physicochemical Data

This compound is an organic compound featuring a benzoic acid core substituted with a phenoxymethyl group at the ortho position.[1] This structure imparts specific chemical and physical characteristics vital for its application in various scientific domains, including medicinal chemistry and material science. The compound typically presents as a white to off-white solid.[1]

Quantitative Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to distinguish between experimentally determined values and computationally predicted data, as indicated in the "Data Type" column.

| Property | Value | Unit | Data Type | Reference(s) |

| Molecular Formula | C₁₄H₁₂O₃ | - | - | [2] |

| Molecular Weight | 228.24 | g/mol | Calculated | [2] |

| Melting Point | 126 | °C | Experimental | [3][4] |

| Boiling Point | 155-158 (at 0.03 Torr) | °C | Predicted | [4] |

| pKa | 3.85 ± 0.36 | - | Predicted | [3][4] |

| LogP (Octanol-Water) | 2.964 | - | Predicted | [5] |

| Water Solubility | Limited; log₁₀WS = -3.76 (mol/L) | - | Predicted | [1][5] |

| Density | 1.222 ± 0.06 | g/cm³ | Predicted | [4] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for similar organic acids.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound (2-3 mm in height) is packed into the sealed end.

-

Measurement:

-

Thiele Tube Method: The capillary tube is attached to a thermometer, which is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The side arm of the Thiele tube is gently heated, and the temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.

-

Digital Apparatus: The capillary tube is placed in the heating block of a digital melting point apparatus. The temperature is ramped up, and the melting range is observed and recorded. For a pure compound, the melting range should be narrow (typically ≤ 2 °C).

-

Determination of Solubility

The solubility of this compound can be determined in various solvents using the shake-flask method.

Apparatus:

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with a temperature-controlled bath

-

Analytical balance

-

Centrifuge

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker or water bath for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a pre-validated analytical method such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).

Determination of pKa (Acid Dissociation Constant)

The pKa can be determined potentiometrically by titrating a solution of the acid with a strong base.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized strong base solution (e.g., 0.1 M NaOH)

Procedure:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol, as the compound has limited water solubility).

-

Titration: The solution is titrated with the standardized strong base, and the pH is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The equivalence point is determined from the inflection point of the curve.

-

pKa Calculation: The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.

Determination of LogP (Octanol-Water Partition Coefficient)

The LogP, a measure of lipophilicity, can be determined using the shake-flask method.

Apparatus:

-

Separatory funnel or sealed centrifuge tubes

-

Orbital shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

n-Octanol and water (mutually saturated)

Procedure:

-

Solvent Preparation: n-Octanol and water are shaken together and allowed to separate to ensure mutual saturation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel or centrifuge tube.

-

Equilibration: The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to achieve a clean separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of this compound, a process common in organic and medicinal chemistry research.

Caption: General workflow for the synthesis and characterization of this compound.

References

A Comprehensive Technical Guide to 2-(Phenoxymethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(Phenoxymethyl)benzoic acid, a versatile organic compound with significant potential in research and drug development. This document details its fundamental properties, synthesis methodologies, and known biological activities, presenting data in a clear and accessible format for scientific and research applications.

Core Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 724-98-1[1][2][3][4] |

| Molecular Formula | C₁₄H₁₂O₃[1][2][3][4] |

| Molecular Weight | 228.24 g/mol [2][4][5] |

| Synonyms | Benzoic acid, 2-(phenoxymethyl)-; o-(Phenoxymethyl)benzoic acid; α-Phenoxy-o-toluic acid[1][3][6] |

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white solid[1] |

| Melting Point | 126 °C[2] |

| Boiling Point | 155-158 °C at 0.03 Torr[2] |

| Solubility | Soluble in organic solvents; limited solubility in water[1] |

Synthesis and Experimental Protocols

General Synthesis of 2-(Aryloxymethyl)benzoic Acid Derivatives

This protocol is adapted from the synthesis of related compounds and provides a representative procedure for creating derivatives of this compound.

Step 1: Synthesis of the Parent Acid A substituted phenol (e.g., p-cresol) is reacted with phthalide in the presence of a base to yield the corresponding 2-(aryloxymethyl)benzoic acid.

Step 2: Formation of the Acyl Chloride The synthesized acid is then treated with a chlorinating agent, such as cyanuric chloride or oxalyl chloride, often in the presence of a catalyst like DMF, to produce the acyl chloride derivative.[1]

Step 3: Derivatization The acyl chloride can then be reacted with a variety of nucleophiles, such as amines or sulfonamides, to generate a library of derivatives with diverse biological activities.[1]

Below is a generalized workflow for the synthesis of these derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound | C14H12O3 | CID 69761 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-(Phenoxymethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(phenoxymethyl)benzoic acid, a molecule of interest in various chemical and pharmaceutical research domains. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and quality control.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below. These tables provide a quick reference for the key spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of public experimental NMR data for this compound, the following tables present a combination of predicted data and experimental data from closely related analogs to provide a comprehensive analytical overview.

Table 1: ¹H NMR Data (Predicted)

Solvent: DMSO-d₆, 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | -COOH |

| ~8.0 - 7.9 | m | 1H | Ar-H |

| ~7.6 - 7.5 | m | 2H | Ar-H |

| ~7.4 - 7.2 | m | 3H | Ar-H |

| ~7.0 - 6.9 | m | 3H | Ar-H |

| ~5.3 | s | 2H | -CH₂- |

Note: The chemical shifts for the carboxylic acid and aromatic protons are estimations and can vary based on solvent and concentration.

Table 2: ¹³C NMR Data (Predicted)

Solvent: DMSO-d₆, 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | C=O |

| ~158.0 | Ar-C (quaternary) |

| ~138.0 | Ar-C (quaternary) |

| ~132.0 | Ar-CH |

| ~131.0 | Ar-CH |

| ~129.5 | Ar-CH |

| ~128.5 | Ar-C (quaternary) |

| ~125.0 | Ar-CH |

| ~121.0 | Ar-CH |

| ~115.0 | Ar-CH |

| ~68.0 | -CH₂- |

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| 3060-3030 | Medium | C-H stretch (Aromatic) |

| 2920-2850 | Weak | C-H stretch (Aliphatic -CH₂-) |

| 1685 | Strong | C=O stretch (Carboxylic acid) |

| 1600, 1490 | Medium-Strong | C=C stretch (Aromatic) |

| 1240 | Strong | C-O stretch (Ether) |

| 920 | Broad | O-H bend (Carboxylic acid dimer) |

| 750 | Strong | C-H bend (Ortho-disubstituted benzene) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 228 | 40 | [M]⁺ (Molecular ion) |

| 211 | 20 | [M - OH]⁺ |

| 183 | 10 | [M - COOH]⁺ |

| 135 | 100 | [M - C₆H₅O]⁺ |

| 107 | 30 | [C₇H₇O]⁺ |

| 91 | 50 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 45 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

-

Ensure complete dissolution, using gentle warming or sonication if necessary.

1.2. Instrumentation and Data Acquisition:

-

A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

-

Tune and shim the spectrometer to the lock signal of the deuterated solvent.

-

For ¹H NMR:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

2.2. Instrumentation and Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

3.1. Sample Introduction:

-

For a solid sample, a direct insertion probe or a suitable solvent for liquid injection can be used depending on the instrument.

-

If using liquid injection, dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.

3.2. Instrumentation and Data Acquisition (Electron Ionization - EI):

-

An electron ionization (EI) source is commonly used for the initial fragmentation of organic molecules.

-

The electron energy is typically set to 70 eV.

-

The mass analyzer (e.g., quadrupole or time-of-flight) is scanned over a mass-to-charge (m/z) range of approximately 50-500 amu.

-

The resulting mass spectrum plots the relative abundance of ions against their m/z ratio.

Mandatory Visualization

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Experimental workflow for the spectroscopic analysis.

This guide serves as a valuable resource for the structural elucidation and characterization of this compound. The provided data and protocols are intended to support further research and development activities involving this compound.

Navigating the Solubility Landscape of 2-(Phenoxymethyl)benzoic Acid: A Technical Guide for Researchers

A comprehensive search for specific quantitative solubility data for 2-(phenoxymethyl)benzoic acid in various organic solvents has revealed a significant gap in the publicly available scientific literature. To empower researchers, scientists, and drug development professionals in their work with this compound, this technical guide provides a framework for determining its solubility profile, including detailed experimental protocols and data analysis strategies.

While direct experimental values are not currently available, this document outlines the established methodologies and theoretical models that can be applied to characterize the solubility of this compound. This guide will enable research teams to generate the necessary data internally and build a robust understanding of the compound's behavior in different solvent systems.

Section 1: Understanding the Solubility Profile: Theoretical Considerations

The solubility of an organic compound like this compound is governed by its molecular structure and the physicochemical properties of the solvent. Key structural features of this compound include a carboxylic acid group, a phenyl ring, and an ether linkage. These functional groups will dictate its interaction with various solvents.

-

Polar Protic Solvents (e.g., Alcohols): The carboxylic acid group can form hydrogen bonds with protic solvents. The presence of the phenyl and phenoxy groups, however, introduces significant nonpolar character, which may limit solubility.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can act as hydrogen bond acceptors for the carboxylic acid proton. The overall polarity of the solvent will play a crucial role in solvating the entire molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in nonpolar solvents is expected to be limited due to the presence of the polar carboxylic acid group. However, the aromatic rings may allow for some degree of interaction with aromatic solvents like toluene.

Section 2: Experimental Determination of Solubility

A standardized experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following section details a widely accepted method for determining the equilibrium solubility of a compound in a given solvent at various temperatures.

Gravimetric Method for Solubility Determination

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute by evaporating the solvent and weighing the residue.

Experimental Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath or shaker for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is essential to confirm that solid solute remains in the vial to ensure saturation.

-

Sampling: Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of undissolved solid.

-

Analysis: A known mass of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Quantification: The container with the dried solute is weighed, and the mass of the dissolved this compound is determined.

-

Calculation: The mole fraction solubility (x) is calculated using the following equation:

x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

where:

-

m_solute = mass of the dissolved this compound

-

M_solute = molar mass of this compound

-

m_solvent = mass of the solvent

-

M_solvent = molar mass of the solvent

-

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

Caption: A flowchart outlining the key steps in the gravimetric method for determining the solubility of this compound.

Section 3: Data Presentation and Thermodynamic Analysis

Once experimental solubility data has been collected at various temperatures, it should be presented in a clear and organized manner. Thermodynamic models can then be applied to correlate the experimental data and to derive important thermodynamic parameters of dissolution.

Data Presentation

Quantitative solubility data should be summarized in a table, including the solvent, temperature in Kelvin (K), and the corresponding mole fraction solubility (x).

Table 1: Hypothetical Solubility Data for this compound

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Methanol | 298.15 | Experimental Value |

| 303.15 | Experimental Value | |

| 308.15 | Experimental Value | |

| Ethanol | 298.15 | Experimental Value |

| 303.15 | Experimental Value | |

| 308.15 | Experimental Value | |

| Acetone | 298.15 | Experimental Value |

| 303.15 | Experimental Value | |

| 308.15 | Experimental Value |

Thermodynamic Modeling

Several thermodynamic models can be used to correlate the temperature dependence of solubility. The modified Apelblat equation and the λh equation are commonly used for this purpose.

Modified Apelblat Equation:

ln(x) = A + B/T + C ln(T)

where A, B, and C are the model parameters determined by fitting the experimental data.

λh Equation:

ln[1 + λ/(1-x)] = -h(1/T - 1/T_m)

where λ and h are model parameters, and T_m is the melting point of the solute.

The apparent standard enthalpy (ΔH°_sol), Gibbs energy (ΔG°_sol), and entropy (ΔS°_sol) of dissolution can be calculated from the experimental solubility data using the van't Hoff and Gibbs equations. These parameters provide insight into the dissolution process, indicating whether it is endothermic or exothermic and whether it is enthalpy- or entropy-driven.

The logical relationship for analyzing the thermodynamic properties of dissolution is depicted in the following diagram.

Caption: A diagram illustrating the relationship between experimental solubility data and the calculation of key thermodynamic parameters of dissolution.

Section 4: Conclusion and Future Directions

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of 2-(Phenoxymethyl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-(phenoxymethyl)benzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This in-depth technical guide synthesizes the current understanding of the mechanisms of action underpinning the antimicrobial, anti-inflammatory, and anticancer properties of these versatile compounds. By presenting quantitative data, detailed experimental protocols, and visualized molecular pathways, this document aims to provide a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Antimicrobial Activity: Disrupting Microbial Defenses

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. The primary mechanism of action appears to be the disruption of microbial cell integrity and key cellular processes.

Quantitative Antimicrobial Data

The antimicrobial efficacy of various this compound derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for representative derivatives against several microbial strains.

| Derivative Type | Target Microorganism | MIC Range (µg/mL) | Reference |

| Thioureides of 2-(4-methylphenoxymethyl)benzoic acid | Candida albicans | 15.6 - 62.5 | [1] |

| Aspergillus niger | 15.6 - 62.5 | [1] | |

| Pseudomonas aeruginosa | 31.5 - 250 | [1] | |

| Gram-positive bacteria (e.g., S. aureus, B. subtilis) | 62.5 - 1000 | [1][2] | |

| Thioureides of 2-(4-chlorophenoxymethyl)benzoic acid | Staphylococcus aureus (including MRSA) | 32 | [3] |

| Escherichia coli | >1024 | [3] | |

| Salmonella enteritidis | >1024 | [3] | |

| Candida albicans | 32 - 256 | [3] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[1]

Principle: A serial dilution of the test compound is prepared in a liquid microbial growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions, and the lowest concentration of the compound that prevents visible microbial growth is recorded as the MIC.

Workflow:

A notable mechanism in the antimicrobial activity of some benzoic acid derivatives is the inhibition of biofilm formation. For instance, certain derivatives have been shown to target the adhesin MrkD1P in Klebsiella pneumoniae, thereby preventing the initial attachment of the bacteria to surfaces, a critical step in biofilm development.[4] This targeted anti-adhesion strategy represents a promising avenue for combating antibiotic resistance.[4]

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Several derivatives of this compound have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for a variety of inflammatory conditions. Their mechanisms of action often involve the modulation of key enzymatic pathways that drive the inflammatory response.

A plausible mechanism for the anti-inflammatory effect of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[5][6]

Proposed Mechanism of Action via the Cyclooxygenase Pathway

Furthermore, some derivatives have been investigated as inhibitors of 3-alpha-hydroxysteroid dehydrogenase, an enzyme implicated in inflammatory processes.[7] The inhibition of this enzyme is another potential mechanism contributing to the anti-inflammatory profile of this class of compounds.[7]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of these derivatives is often assessed using the carrageenan-induced paw edema model in rodents, which measures the reduction in swelling caused by an inflammatory agent.

| Derivative Type | Animal Model | Dose (mg/kg) | % Inhibition of Edema | Reference |

| N-substituted 2-hydroxymethylbenzamides | Rat | 100 | 25.3 - 52.1 | [5] |

| Indomethacin (Standard Drug) | Rat | 100 | 56.3 | [5] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the efficacy of potential anti-inflammatory drugs.[5]

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema (swelling).[5] The volume of the paw is measured before and after the carrageenan injection. The test compound is administered prior to the carrageenan challenge, and its ability to reduce the swelling is quantified as the percentage inhibition of edema compared to a control group that receives only the vehicle.[5]

Workflow:

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Emerging research has highlighted the potential of this compound derivatives as anticancer agents. While the precise mechanisms are still under active investigation, several studies on related benzimidazole and benzoic acid structures suggest that these compounds may exert their cytotoxic effects through multiple pathways.

Potential mechanisms of action for the anticancer activity of related heterocyclic compounds include the inhibition of key signaling proteins involved in cell cycle regulation and proliferation, such as Aurora kinases and EGFR/HER2 kinases.[8] The structural similarity of the this compound scaffold to these known anticancer agents suggests that its derivatives may also interact with these or similar targets.

Conclusion and Future Directions

The this compound framework represents a versatile and promising scaffold for the development of novel therapeutic agents with diverse biological activities. The antimicrobial properties of its derivatives appear to stem from the disruption of microbial cell integrity and biofilm formation. The anti-inflammatory effects are likely mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases. While the anticancer potential is still being elucidated, initial findings suggest that these compounds may interfere with critical cell signaling pathways.

Future research should focus on elucidating the specific molecular targets for each biological activity through techniques such as target-based screening, proteomics, and crystallography. A deeper understanding of the structure-activity relationships will be crucial for the rational design of more potent and selective derivatives. Furthermore, comprehensive preclinical studies are warranted to evaluate the in vivo efficacy, pharmacokinetic profiles, and safety of the most promising candidates. The continued exploration of this compound derivatives holds significant promise for addressing unmet medical needs in infectious diseases, inflammatory disorders, and oncology.

References

- 1. New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of new 2-([(phenoxy or phenyl)acetyl]amino)benzoic acid derivatives as 3 alpha-hydroxysteroid dehydrogenase inhibitors and potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Therapeutic Potential of Novel 2-(Phenoxymethyl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Novel 2-(phenoxymethyl)benzoic acid derivatives represent a promising class of compounds with a diverse range of therapeutic applications. This technical guide provides an in-depth overview of their synthesis, biological activities, and mechanisms of action, with a focus on their potential as anti-inflammatory, antimicrobial, and anticancer agents. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.

Data Presentation

The biological activities of various this compound derivatives and related compounds are summarized in the tables below. These tables provide a quantitative comparison of their efficacy in different therapeutic areas.

Table 1: Anti-inflammatory Activity of Benzoic Acid Derivatives

| Compound ID | R Group/Modification | Assay | % Inhibition of Edema (at 100 mg/kg) | Reference |

| 3a | -CH₂-piperazinyl | Carrageenan-induced paw edema | 25.3 | |

| 3b | -CH₂-morpholinyl | Carrageenan-induced paw edema | 29.5 | |

| 3c | -CH₂-CH₂-piperazinyl | Carrageenan-induced paw edema | 33.8 | |

| 3d | -CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl] | Carrageenan-induced paw edema | 52.1 | |

| 3e | -CH₂-CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl] | Carrageenan-induced paw edema | 45.1 | |

| 3f | -CH₂-CH₂-CH₂-morpholinyl | Carrageenan-induced paw edema | 38.0 | |

| Indomethacin | Standard Drug | Carrageenan-induced paw edema | 56.3 | |

| PS1 (20mg/kg) | 5-acetamido-2-hydroxybenzoic acid derivative | Acetic acid-induced writhing | 52 | |

| PS1 (50mg/kg) | 5-acetamido-2-hydroxybenzoic acid derivative | Acetic acid-induced writhing | 83 | |

| PS3 (20mg/kg) | 5-acetamido-2-hydroxybenzoic acid derivative | Acetic acid-induced writhing | 74 | |

| PS3 (50mg/kg) | 5-acetamido-2-hydroxybenzoic acid derivative | Acetic acid-induced writhing | 75 |

Table 2: Anticancer Activity of Benzoic Acid Derivatives

| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Reference |

| Compound 2 | 3,6-diphenyl-triazolo [3,4-b]thiadiazole | MCF-7 | 22.1 | |

| Compound 2 | 3,6-diphenyl-triazolo [3,4-b]thiadiazole | SaOS-2 | 19 | |

| Compound 2 | 3,6-diphenyl-triazolo [3,4-b]thiadiazole | K562 | 15 | |

| Compound 14 | 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid | MCF-7 | 15.6 | |

| Compound 2 (another study) | 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid | MCF-7 | 18.7 | |

| V7 | Benzimidazole analog | H103 | 11.64 | |

| V7 | Benzimidazole analog | H314 | 16.68 | |

| V7 | Benzimidazole analog | HCT116 | 13.30 | |

| Benzoyl aryl benzimidazole | Benzimidazole derivative | MCF-7, HepG2, HCT116 | 0.06-0.5 µg/mL | |

| Alkylsulfonyl 1H-benzo[d]imidazole | Benzimidazole derivative | MCF-7 | 4.7-10.9 | |

| 1,2,4-triazole benzimidazole | Benzimidazole derivative | A549 | 4.56 | |

| Benzimidazole-based carboxamide | Benzimidazole derivative | SK-Mel-28 | 2.55-17.89 |

Table 3: Antimicrobial Activity of this compound Derivatives

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

| Thioureides of 2-(4-methylphenoxymethyl)benzoic acid | Planktonic fungal cells | 15.6 - 62.5 | |

| Thioureides of 2-(4-methylphenoxymethyl)benzoic acid | Pseudomonas aeruginosa | 31.5 - 250 | |

| Thioureides of 2-(4-methylphenoxymethyl)benzoic acid | Gram-positive bacteria | 62.5 - 1000 | |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus ATCC 6538 | 125 | |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Bacillus subtilis ATCC 6683 | 125 |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.

Synthesis of this compound Derivatives

A general method for the synthesis of this compound involves the reaction of a substituted phenol with phthalide. The resulting this compound can then be converted to its acid chloride, which serves as a versatile intermediate for the synthesis of a variety of derivatives, such as amides and esters.

Step 1: Synthesis of 2-(4-methyl-phenoxymethyl)benzoic acid A series of phenoxymethylbenzoic acid derivatives can be synthesized by reacting p-cresol with phthalide.

Step 2: Synthesis of 2-(4-methyl-phenoxymethyl)benzoyl chloride The resulting phenoxymethyl benzoic acid is converted into the corresponding acid chloride by reacting with thionyl chloride or cyanuric chloride.

Step 3: Synthesis of 2-(4-methyl-phenoxymethyl)benzoic acid derivatives These phenoxymethyl benzoyl chlorides can then be reacted with various amines or alcohols to synthesize new amide or ester derivatives.

Caption: Synthetic workflow for this compound derivatives.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating acute inflammation.

-

Animal Preparation: Wistar rats or Swiss albino mice are used. The animals are fasted overnight before the experiment.

-

Compound Administration: The test compound, dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally or intraperitoneally. A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

-

Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the treated group.

Caption: Workflow for the carrageenan-induced paw edema assay.

Antimicrobial Activity: Broth Microdilution Method

This in vitro assay is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Preparation of Microplates: A 96-well microtiter plate is used. Each well is filled with a specific concentration of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). A serial two-fold dilution of the compound is typically performed across the plate.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 1.5 x 10^8 CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells containing only the medium and the microorganism are also included.

-

Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Caption: Workflow for the broth microdilution method.

Anticancer Activity: MTT Assay

This in vitro colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Caption: Workflow for the MTT assay.

Mechanisms of Action & Signaling Pathways

The therapeutic effects of this compound derivatives are attributed to their interaction with various biological targets and modulation of key signaling pathways.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

Many this compound derivatives exhibit anti-inflammatory properties by inhibiting the activity of cyclooxygenase (COX) enzymes, particularly COX-2. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.

A Comprehensive Guide to the Chemical Identifiers of 2-(Phenoxymethyl)benzoic acid

This technical document provides a detailed overview of the key chemical identifiers for 2-(Phenoxymethyl)benzoic acid, a compound of interest in various scientific and research applications. The information is presented to meet the needs of researchers, scientists, and professionals in drug development, offering a clear and concise summary of its structural notations.

Chemical Identifier Summary

The following table summarizes the standard chemical identifiers for this compound, facilitating easy reference and comparison.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| SMILES | C1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)O[1] |

| InChI | InChI=1S/C14H12O3/c15-14(16)13-9-5-4-6-11(13)10-17-12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16)[1][2] |

| InChIKey | YKNORODREYVARM-UHFFFAOYSA-N[1][2] |

| Molecular Formula | C14H12O3[1][2] |

| Molecular Weight | 228.24 g/mol [1] |

| CAS Registry Number | 724-98-1[2] |

Relationship between Chemical Identifiers

The diagram below illustrates the hierarchical relationship between the common name of the compound and its key structural identifiers. This visualization clarifies how the different notation systems are interconnected, starting from the human-readable name to the machine-readable standardized strings.

Caption: Logical flow from chemical name to standard identifiers.

This guide provides essential, standardized data for this compound, ensuring accuracy and consistency in scientific communication and data management. No experimental protocols are included as the requested information pertains to computational chemical identifiers.

References

The Genesis of a Key Moiety: A Technical Guide to the History and Synthesis of 2-(Phenoxymethyl)benzoic Acid

For Immediate Release

This technical guide provides a comprehensive overview of the historical context and synthetic routes for 2-(phenoxymethyl)benzoic acid, a significant chemical intermediate. While the definitive original synthesis publication remains elusive in readily available literature, the historical timeline of organic chemistry points to two primary methods that were likely instrumental in its initial preparation: the Williamson ether synthesis and the reaction of phthalide with phenols. This document details these key synthetic strategies, providing experimental protocols and quantitative data for researchers, scientists, and professionals in drug development.

Historical Perspective and Plausible Original Synthesis

The late 19th and early 20th centuries were a period of immense discovery in synthetic organic chemistry. The development of fundamental reactions for forming carbon-oxygen bonds provided the groundwork for the synthesis of compounds like this compound. While a specific singular publication detailing its first synthesis is not readily apparent from available contemporary databases, two methods stand out as the most probable routes for its original preparation.

The Williamson ether synthesis , first reported in 1850, is a cornerstone of ether formation and represents a highly likely method for the initial synthesis of this compound. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the context of this compound, this would involve the reaction of a 2-carboxybenzyl halide with phenoxide or the reaction of a 2-halomethylbenzoate with phenoxide, followed by hydrolysis.

Concurrent with the development of ether synthesis, German chemists were extensively investigating the reactions of phthalic anhydride and its derivatives. Work by chemists such as Liebermann, and later Einhorn and Frey in the early 1900s, on the reactions of phthalides with phenols, suggests a second plausible route. This method involves the ring-opening of phthalide by a phenoxide ion to form the corresponding 2-(phenoxymethyl)benzoate, which is then acidified to yield the final product. Modern syntheses of derivatives of this compound frequently employ this strategy.[1]

Core Synthetic Methodologies

Two principal synthetic pathways are recognized for the preparation of this compound. The selection of a particular method often depends on the availability of starting materials, desired scale, and overall efficiency.

Williamson Ether Synthesis

This classical method remains a versatile and widely used approach for the synthesis of ethers.[2][3] The reaction proceeds via an SN2 mechanism, where a sodium phenoxide acts as the nucleophile, attacking an electrophilic 2-halomethylbenzoic acid derivative.

Phthalide Ring-Opening Reaction

This method offers a direct approach to the this compound scaffold by utilizing the reactivity of phthalide. The reaction is typically carried out under basic conditions where the phenoxide ion acts as a nucleophile, attacking the carbonyl carbon of the phthalide lactone ring.[1][4]

Quantitative Data

The following table summarizes key quantitative data for this compound and its synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₃ | [5] |

| Molecular Weight | 228.24 g/mol | [5] |

| Melting Point | 121-125 °C | |

| Appearance | White to off-white solid | |

| CAS Number | 724-98-1 | [5] |

| Typical Yield (Williamson) | 70-85% (estimated) | |

| Typical Yield (Phthalide) | 45-60% | [1] |

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis via Williamson Ether Synthesis

Materials:

-

2-(Bromomethyl)benzoic acid

-

Phenol

-

Sodium hydroxide

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in anhydrous ethanol. To this solution, add sodium hydroxide (1.1 eq) and stir until a clear solution of sodium phenoxide is formed.

-

Reaction: To the sodium phenoxide solution, add a solution of 2-(bromomethyl)benzoic acid (1.0 eq) in anhydrous ethanol dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water and extract with diethyl ether to remove any unreacted phenol.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid. A white precipitate of this compound will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Protocol 2: Synthesis via Phthalide Ring-Opening

Materials:

-

Phthalide

-

Phenol

-

Sodium hydroxide

-

Xylene (or other high-boiling solvent)

-

Hydrochloric acid (1 M)

-

Ethanol

Procedure:

-

Preparation of Sodium Phenoxide: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phenol (1.0 eq) and a suitable solvent such as xylene. Heat the mixture to 60-70°C and slowly add a solution of sodium hydroxide (1.1 eq) in water. Continue heating to azeotropically remove the water, forming anhydrous sodium phenoxide.

-

Reaction: To the suspension of sodium phenoxide, add phthalide (1.0 eq) portion-wise.

-

Reflux: Heat the reaction mixture to reflux (typically 130-140°C) and maintain for 3-4 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and add water to dissolve the sodium salt of the product. Separate the aqueous layer from the organic layer.

-

Acidification: Cool the aqueous layer in an ice bath and acidify with 1 M hydrochloric acid to precipitate the this compound.

-

Isolation and Purification: Filter the solid product, wash with cold water, and dry. Recrystallize from ethanol to obtain the pure compound.[1]

Visualizing the Synthesis

The following diagrams illustrate the key synthetic pathways and a general experimental workflow.

Caption: Williamson Ether Synthesis Pathway.

Caption: Phthalide Ring-Opening Pathway.

Caption: General Experimental Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. francis-press.com [francis-press.com]

- 3. [PDF] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C14H12O3 | CID 69761 - PubChem [pubchem.ncbi.nlm.nih.gov]

Health and safety data sheet for 2-(Phenoxymethyl)benzoic acid.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for 2-(Phenoxymethyl)benzoic acid (CAS No. 724-98-1). The information is compiled from various sources to ensure a thorough understanding of its properties, hazards, and handling procedures. This document is intended for professionals in research, and drug development who may handle or be exposed to this compound.

Chemical and Physical Properties

This compound is a white to off-white solid organic compound.[1] It is characterized by a benzoic acid moiety substituted with a phenoxymethyl group.[1] While soluble in organic solvents, its solubility in water is limited.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 724-98-1 | [1][2][3][4][5][6] |

| Molecular Formula | C14H12O3 | [1][2][3] |

| Molecular Weight | 228.24 g/mol | [2] |

| Appearance | White to Orange to Green powder to crystal | [4] |

| Melting Point | 126.0 to 129.0 °C | [4] |

| Synonyms | α-Phenoxy-o-toluic Acid, 2-(Phenoxymethyl)Benzoate | [1][4][5] |

Hazard Identification and Classification

Based on available data, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on aggregated data.

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement | Source |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed | [2] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | [2][3][5] |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation | [2][3][5] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation | [2][3] |

| Hazardous to the aquatic environment, acute hazard | - | H400: Very toxic to aquatic life | [2] |

Pictograms:

Signal Word: Warning [5]

Toxicological Information

Detailed toxicological studies specifically for this compound are limited. The hazard classifications are based on data from suppliers and aggregated sources. For context, data on the related compound, benzoic acid, indicates low acute toxicity. For instance, the oral LD50 of benzoic acid in rats is reported to be 1700 mg/kg. [7]However, direct extrapolation of this data to this compound is not scientifically valid and should be treated with caution.

Acute Effects:

-

Oral: Harmful if swallowed. [2]* Skin: Causes skin irritation. [2][3][5]* Eye: Causes serious eye irritation. [2][3][5]* Inhalation: May cause respiratory irritation. [2][3] Chronic Effects: No data is available on the chronic effects, carcinogenicity, mutagenicity, or reproductive toxicity of this compound.

Experimental Protocols

Specific experimental protocols for the toxicological assessment of this compound are not publicly available. The hazard classifications provided by suppliers are likely based on standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for chemical safety testing.

For instance, skin and eye irritation potential are typically assessed using in vivo methods like the Draize test in rabbits, or increasingly, using validated in vitro alternatives. Acute oral toxicity is often determined through studies that establish the median lethal dose (LD50).

First Aid Measures

In case of exposure to this compound, the following first aid measures are recommended:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice or attention. Take off contaminated clothing and wash it before reuse. [5]* If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention. [5]* If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If swallowed: Call a doctor if you feel unwell. Rinse mouth. [8]

Handling and Storage

Handling:

-

Wash hands and face thoroughly after handling. [5]* Wear protective gloves and eye protection. [5]* Use in a well-ventilated area. [8]* Avoid breathing dust. [8] Storage:

-

Keep container tightly closed. [5]* Store in a cool and dark place. [5]* Store away from incompatible materials such as oxidizing agents. [5]

Ecological Information

Information on the environmental fate and effects of this compound is limited. The GHS classification indicates that it is very toxic to aquatic life. [2]Care should be taken to prevent its release into the environment.

Studies on the related compound, benzoic acid, show that it is biodegradable. [9][10]However, its presence in aquatic ecosystems can still have an impact. [11][12]The potential for bioaccumulation of this compound has not been determined.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of hazard identification and the recommended workflow for safe handling of this compound.

Caption: Hazard Identification Flowchart for this compound.

Caption: Recommended Safe Handling Workflow.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety data sheet. Users should always consult the official Safety Data Sheet from the supplier before handling this chemical and adhere to all applicable safety regulations.

References

- 1. CAS 724-98-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C14H12O3 | CID 69761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 2-Phenoxymethylbenzoic Acid | 724-98-1 | TCI AMERICA [tcichemicals.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. China CAS 724 98 1 Manufacturers Factory Suppliers [alfachemch.com]

- 7. home.miracosta.edu [home.miracosta.edu]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. scirp.org [scirp.org]

- 10. Complete Genome Sequence and Biodegradation Characteristics of Benzoic Acid-Degrading Bacterium Pseudomonas sp. SCB32 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 2-(Phenoxymethyl)benzoic Acid Derivatives: A Technical Guide for Organic Synthesis and Drug Discovery

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the synthesis, properties, and applications of 2-(phenoxymethyl)benzoic acid derivatives. These compounds represent a valuable class of building blocks in modern organic synthesis, offering a versatile scaffold for the creation of diverse and biologically active molecules.

Introduction to this compound Derivatives

This compound and its analogs are aromatic carboxylic acids characterized by a phenoxymethyl substituent at the ortho position of the benzoic acid ring. This structural motif provides a unique combination of rigidity from the aromatic rings and conformational flexibility from the ether linkage, making it an attractive scaffold for interacting with biological targets. The presence of a carboxylic acid group allows for a wide range of chemical modifications, enabling the synthesis of large libraries of derivatives with diverse physicochemical properties and biological activities.

Synthetic Pathways to this compound and its Derivatives

The synthesis of the this compound core and its subsequent derivatization can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the aromatic rings.

Synthesis of the Core Structure

Two primary methods for the synthesis of the this compound scaffold are the reaction of phenols with phthalide and the Williamson ether synthesis.

Method A: From Phenols and Phthalide

A common and efficient method involves the ring-opening of phthalide with a substituted phenoxide. This reaction is typically carried out by heating the phenol with phthalide in the presence of a base. For instance, reacting p-cresol with phthalide yields 2-(4-methyl-phenoxymethyl)benzoic acid.[1]

Method B: Williamson Ether Synthesis

The Williamson ether synthesis provides a versatile route where a phenoxide is reacted with a 2-methylbenzoate derivative bearing a leaving group on the methyl substituent, or more commonly, a substituted phenol is reacted with a 2-carboxybenzyl halide.

Derivatization of the Carboxylic Acid Group

The carboxylic acid functionality of this compound is a key handle for diversification. The most common derivatization strategy involves the conversion of the carboxylic acid to a more reactive acyl chloride, which can then be reacted with a variety of nucleophiles.

Formation of the Acid Chloride

The this compound can be converted to its corresponding acid chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or cyanuric chloride.[1][2] This highly reactive intermediate is typically used in the subsequent step without further purification.

Synthesis of Amide and Sulfonamide Derivatives

The 2-(phenoxymethyl)benzoyl chloride readily reacts with primary or secondary amines to form a wide array of amide derivatives. Similarly, reaction with sulfonamides can yield N-acylsulfonamides. For example, various aminobenzenesulfonamides have been reacted with 2-(4-methyl-phenoxymethyl)benzoyl chloride to produce novel sulfonamide derivatives.[1]

Synthesis of Thioureides

Another important class of derivatives are the thioureides, which can be synthesized from the corresponding benzoyl isothiocyanate. The isothiocyanate is generated in situ from the benzoyl chloride and a thiocyanate salt, followed by reaction with a primary amine.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Methyl-phenoxymethyl)benzoic Acid from p-Cresol and Phthalide[1]

-

A mixture of p-cresol and phthalide is heated in an appropriate solvent.

-

The reaction mixture is then cooled and acidified to precipitate the product.

-

The crude product is collected by filtration and purified by recrystallization.

Protocol 2: Synthesis of 2-(4-Ethyl-phenoxymethyl)benzoyl Chloride[2]

-

2-(4-Ethyl-phenoxymethyl)benzoic acid is dissolved in an anhydrous solvent such as 1,2-dichloroethane.

-

Thionyl chloride is added dropwise to the solution at room temperature.

-

The reaction mixture is refluxed until the reaction is complete (monitored by TLC).

-

The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride.

Protocol 3: General Procedure for the Synthesis of Sulfonamide Derivatives[1]

-

To a solution of 2-(phenoxymethyl)benzoyl chloride in a suitable solvent (e.g., acetone, DMF), an aminobenzenesulfonamide derivative is added.

-

A base, such as triethylamine, is added to the mixture to neutralize the HCl generated during the reaction.

-

The reaction is stirred at room temperature or gentle heating until completion.

-

The product is isolated by precipitation or extraction and purified by recrystallization.

Data Presentation

Table 1: Spectroscopic Data for this compound

| Technique | Key Data |

| ¹H NMR | Characteristic signals for the aromatic protons of both rings, a singlet for the benzylic methylene protons (-O-CH₂-), and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carboxyl carbon, the aromatic carbons, and the benzylic methylene carbon. |

| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (approx. 3000 cm⁻¹), a sharp C=O stretch (approx. 1700 cm⁻¹), and C-O ether stretches.[1] |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound. |

Table 2: Biological Activity of this compound Derivatives

| Derivative Type | Biological Activity | Quantitative Data (Example) | Reference |

| Thioureides | Antimicrobial, Antifungal | MIC ranging from 15.6 to 1000 µg/mL against various bacterial and fungal strains. | [4] |

| Sulfonamides | Antibacterial | Structural analogs of p-aminobenzoic acid (PABA), suggesting potential inhibition of dihydropteroate synthetase. | [1] |

| Benzamides (related) | Anti-inflammatory | Inhibition of carrageenan-induced paw edema in rats. | [5] |

Mandatory Visualizations

Synthetic Workflow

Caption: General synthetic workflow for this compound derivatives.

Proposed Anti-inflammatory Signaling Pathway

Based on the structural similarity to salicylates, a proposed mechanism of action for the anti-inflammatory effects of some this compound derivatives is the inhibition of cyclooxygenase (COX) enzymes.

Caption: Proposed mechanism via cyclooxygenase (COX) inhibition.

Applications in Drug Discovery and Organic Synthesis

Derivatives of this compound have shown promise in several areas of drug discovery.

-

Antimicrobial Agents: Thioureide and sulfonamide derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[3][4] The sulfonamides, as structural analogs of PABA, are particularly interesting as potential inhibitors of folate biosynthesis in microorganisms.[1]

-

Anti-inflammatory Agents: The structural resemblance to known anti-inflammatory drugs like salicylates suggests that these compounds could be valuable leads for the development of new anti-inflammatory agents, potentially acting through the inhibition of COX enzymes.[5][6]

-

Anticancer Research: While specific studies on this compound derivatives are limited, the broader class of benzoic acid derivatives has been investigated for anticancer properties, with some compounds showing the ability to inhibit histone deacetylases (HDACs) or act as tyrosinase inhibitors.[7][8]

-

Building Blocks in Organic Synthesis: Beyond their biological activities, the bifunctional nature of these molecules makes them useful as building blocks for the synthesis of more complex molecular architectures, including macrocycles and polymers.

Conclusion

This compound and its derivatives constitute a class of compounds with significant potential in both medicinal chemistry and organic synthesis. The straightforward and versatile synthetic routes to this scaffold, coupled with the diverse biological activities of its derivatives, make it a compelling area for further research and development. This guide provides a foundational understanding for scientists to explore the rich chemistry and potential applications of these valuable building blocks.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US8198328B2 - Treatment of cancer using benzoic acid derivatives - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 2-(Phenoxymethyl)benzoic Acid from Phthalide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(phenoxymethyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis involves the nucleophilic ring-opening of phthalide with phenol under basic conditions. This method offers a straightforward and efficient route to the desired product.

Reaction Principle

The synthesis proceeds via a base-catalyzed nucleophilic acyl substitution. Sodium hydroxide deprotonates phenol to form the more nucleophilic sodium phenoxide. The phenoxide then attacks the electrophilic carbonyl carbon of the phthalide lactone ring. This results in the opening of the ring to form the sodium salt of this compound. Subsequent acidification protonates the carboxylate to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactant, reagent, and the expected product.

| Property | Phthalide (Reactant) | Phenol (Reagent) | This compound (Product) |

| Molecular Formula | C₈H₆O₂ | C₆H₆O | C₁₄H₁₂O₃ |

| Molar Mass | 134.13 g/mol | 94.11 g/mol | 228.24 g/mol |

| Appearance | White solid | White crystalline solid | White to off-white solid |

| Melting Point | 71-74 °C | 40.5 °C | 148-151 °C |

| Boiling Point | 290 °C | 181.7 °C | Decomposes |

| Solubility | Soluble in hot water, alcohol, ether | Soluble in water, alcohol, ether | Soluble in acetone, ethanol; sparingly soluble in water |

Experimental Protocol

Materials:

-

Phthalide

-

Phenol

-

Sodium hydroxide (NaOH)

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol (95%)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel (500 mL)

-

Büchner funnel and filter paper

-

Beakers and graduated cylinders

-

pH paper or pH meter

Procedure:

-

Preparation of Sodium Phenoxide:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.71 g (0.05 mol) of phenol in 100 mL of 95% ethanol.

-

To this solution, carefully add a solution of 2.00 g (0.05 mol) of sodium hydroxide in 20 mL of deionized water.

-

Stir the mixture at room temperature for 15 minutes to ensure the complete formation of sodium phenoxide.

-

-

Reaction with Phthalide:

-

To the sodium phenoxide solution, add 6.71 g (0.05 mol) of phthalide.

-

Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

-

Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate:hexane, 1:1).

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a 500 mL beaker and reduce the volume of the solvent by approximately half using a rotary evaporator or by gentle heating on a hot plate in a fume hood.

-

Cool the concentrated solution in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise with constant stirring until the pH of the solution is approximately 2-3. A white precipitate of this compound will form.

-

-

Purification:

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with two portions of 20 mL of cold deionized water to remove any inorganic salts.

-

For further purification, recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 60-70 °C.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure.

-

Visualizations

Reaction Scheme

Caption: Overall reaction scheme for the synthesis.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Application Notes and Protocols for the NMR Spectral Interpretation of 2-(Phenoxymethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to understanding the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(phenoxymethyl)benzoic acid. The information enclosed is intended to assist in the structural elucidation and purity assessment of this compound, which is a valuable building block in various chemical and pharmaceutical applications.

Introduction